4-(4-Bromo-1H-pyrazol-1-yl)-3-fluoroaniline hydrochloride is an organic compound characterized by the presence of a brominated pyrazole moiety and a fluoroaniline structure. Its molecular formula is C₉H₇BrFN₃, and it has a molecular weight of 256.07 g/mol. This compound falls under the category of halogenated anilines, which are significant in medicinal chemistry due to their diverse biological activities and applications in drug development.
This compound is classified as a halogenated aromatic amine, specifically an aniline derivative with both a bromine and a fluorine substituent. Its structural features make it a candidate for further studies in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of 4-(4-bromo-1H-pyrazol-1-yl)-3-fluoroaniline hydrochloride typically involves several key steps:
The synthesis may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors may be employed for industrial-scale production to enhance efficiency and scalability .
The molecular structure of 4-(4-bromo-1H-pyrazol-1-yl)-3-fluoroaniline hydrochloride can be described by its InChI (International Chemical Identifier) code:
This indicates a complex arrangement where the pyrazole ring is substituted at one position with bromine and another with a fluoro group on the aniline component.
Key structural data includes:
4-(4-Bromo-1H-pyrazol-1-yl)-3-fluoroaniline hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for compounds like 4-(4-bromo-1H-pyrazol-1-yl)-3-fluoroaniline hydrochloride often involves interaction with biological targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity due to increased lipophilicity and potential for halogen bonding.
The specific interactions depend on the target protein's structure but generally involve:
While specific physical properties such as boiling point and melting point are not extensively documented, general observations include:
The compound's reactivity is influenced by its functional groups:
4-(4-Bromo-1H-pyrazol-1-yl)-3-fluoroaniline hydrochloride is utilized in various scientific fields:
The versatility of this compound highlights its potential as a valuable tool in drug discovery and development processes .
Cyclocondensation between 1,3-dicarbonyl equivalents and hydrazines represents the predominant route for constructing the pyrazole core. The synthesis employs regioselective cyclization of fluorinated aniline-bearing hydrazines with β-ketonitriles or α,β-unsaturated carbonyls under acidic catalysis. Key studies demonstrate that microwave-assisted reactions enhance regiocontrol and reduce reaction times by >50% compared to conventional heating [2]. For 4-(4-Bromo-1H-pyrazol-1-yl)-3-fluoroaniline, cyclocondensation achieves yields of 76–89% when using acetic acid catalysis in ethanol reflux (80°C, 8h). This method capitalizes on the nucleophilicity enhancement of the 3-fluoroaniline nitrogen upon ortho-fluorine activation, facilitating N1-pyrazole bond formation [7]. Recent optimizations employ green solvents (e.g., PEG-400/water) with FeCl₃/PVP catalysts, improving atom economy and reducing byproduct formation [2].
The electron-withdrawing fluorine atom at the aniline ortho-position significantly influences reactivity. Reduced electron density at the aniline nitrogen (σₚ = +0.78 for fluorine) elevates its susceptibility to nucleophilic displacement. However, steric hindrance from the pyrazole moiety necessitates precise optimization:
Regioselective C4 bromination is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. This protocol exploits the inherent nucleophilicity gradient of the pyrazole ring (C4 > C5 > C3), with the C4 position exhibiting 8× higher reactivity due to resonance stabilization of the intermediate.Table 1: Bromination Methods for Pyrazole Intermediates
Brominating Agent | Solvent | Temp (°C) | C4 Selectivity (%) | Yield (%) | |
---|---|---|---|---|---|
NBS | DMF | 0 | 98 | 92 | |
Br₂/Pyrrolidine | CHCl₃ | 25 | 85 | 78 | |
CuBr₂ | Acetonitrile | 80 | 65 | 60 | [7] [10] |
Post-functionalization challenges include bromine migration under prolonged heating; thus, reaction quenching at 30% conversion maximizes C4-bromo isomer purity. X-ray crystallography confirms >99% regiochemical fidelity in the final hydrochloride salt [10].
Protonation of the aniline nitrogen (pKₐ ≈ 3.1) requires stoichiometric HCl in anhydrous diethyl ether. The hydrochloride salt exhibits enhanced stability due to:
Crystallization kinetics and crystal morphology are critically dependent on solvent polarity and cooling profiles:
Solvent System | Crystal Habit | Purity (%) | Recovery (%) | Residual Solvent (ppm) | |
---|---|---|---|---|---|
EtOAc/EtOH (3:1) | Plates | 99.5 | 88 | 120 | |
Acetone | Needles | 98.1 | 75 | 380 | |
CH₂Cl₂/Hexane (1:2) | Agglomerates | 99.2 | 82 | 95 | [3] [7] |
Anhydrous conditions are mandatory; trace water (>500 ppm) induces oiling-out during crystallization. Post-crystallization, drying under vacuum at 40°C for 12 h achieves residual solvents <350 ppm, meeting ICH Q3C guidelines [4].
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1